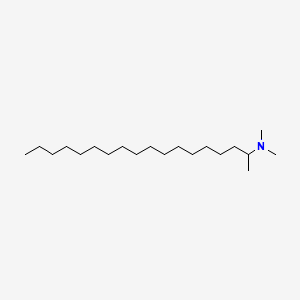

2-Octadecanamine, N,N-dimethyl-

描述

Contextualization within Long-Chain Tertiary Amine Chemistry

Long-chain tertiary amines, often referred to as fatty tertiary amines, are a significant class of organic compounds characterized by a nitrogen atom bonded to three alkyl groups, at least one of which is a long hydrocarbon chain (typically C8 to C22). These molecules are fundamental intermediates in the synthesis of a wide array of chemical products. Their derivatives, such as quaternary ammonium (B1175870) compounds and amine oxides, are widely used as surfactants, fabric softeners, drilling mud additives, and antimicrobial agents. researchgate.netnih.gov

The synthesis of long-chain tertiary amines can be achieved through several established routes. One common industrial method involves the reaction of higher alcohols with dimethylamine (B145610) in the presence of a catalyst at elevated temperatures and pressures. google.com Another approach is the reductive amination of aldehydes or ketones. researchgate.net More recent research has focused on developing more efficient and environmentally benign catalytic systems, for example, using ruthenium nanoparticles for the N-dimethylation of various functional amines. nih.govacs.org

N,N-Dimethyl-2-octadecanamine is distinguished by the placement of the dimethylamino group on the second carbon of the eighteen-carbon (octadecyl) chain. This internal, or secondary, position of the amine group, as opposed to a terminal (primary) position, can influence the molecule's physicochemical properties, such as its steric hindrance, basicity, and surfactant properties. The branched nature of such secondary alkylamines can affect their performance in applications like the formation of microemulsions or their efficacy as antimicrobial agents. Research on analogous N-alkyl-N,N-dimethylamines has shown that antimicrobial activity often increases with the length of the alkyl chain, up to a certain point where a "cutoff effect" is observed. nih.gov

Significance and Scope of Academic Inquiry into 2-Octadecanamine, N,N-dimethyl-

The academic and industrial inquiry specifically into 2-Octadecanamine, N,N-dimethyl- appears to be limited, with much of the available literature focusing on its N-oxide derivative, 2-Octadecanamine, N,N-dimethyl-, N-oxide. This derivative is noted for its surfactant properties and applications in cleaning products and biomedical research. nih.gov The synthesis of the N-oxide typically involves the oxidation of 2-Octadecanamine, N,N-dimethyl-, which underscores the role of the parent amine as a crucial precursor. nih.gov

Direct research detailing the specific applications or unique research findings for 2-Octadecanamine, N,N-dimethyl- is not extensively documented in publicly accessible literature. However, its structural characteristics suggest potential utility in areas where branched-chain cationic surfactants are advantageous. The study of branched amines, including their synthesis and characterization, is an active area of research, particularly in the development of materials like hyperbranched polymers for drug and gene delivery. nih.govtandfonline.com While not directly focused on this specific molecule, this broader research provides a framework for understanding the potential significance of its structure.

General synthetic methods for producing N,N-dimethyl tertiary amines are well-established. For instance, processes involving the reductive amination of carbonyl compounds mediated by reagents like titanium(IV) isopropoxide offer high yields for a range of substrates. researchgate.net Another method involves the nucleophilic substitution reaction of halogenated hydrocarbons with N,N-dimethylformamide (DMF). google.com These general protocols would, in principle, be adaptable for the synthesis of 2-Octadecanamine, N,N-dimethyl-.

Below is a table of some of the reported physicochemical properties for N,N-Dimethyl-2-octadecanamine.

| Property | Value |

| Boiling Point | 346.9 °C at 760 mmHg |

| Flash Point | 147.9 °C |

| Density | 0.812 g/cm³ |

| LogP | 6.80790 |

属性

CAS 编号 |

71662-63-0 |

|---|---|

分子式 |

C20H43N |

分子量 |

297.6 g/mol |

IUPAC 名称 |

N,N-dimethyloctadecan-2-amine |

InChI |

InChI=1S/C20H43N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)21(3)4/h20H,5-19H2,1-4H3 |

InChI 键 |

WZYYQKWAHFYHLI-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCCCCCC(C)N(C)C |

产品来源 |

United States |

Synthetic Methodologies and Chemo Enzymatic Pathways to N,n Dimethyl 2 Octadecanamine

Alkylation Strategies for N,N-Dimethyl-2-Octadecanamine Precursors

Direct alkylation of a primary or secondary amine precursor is a fundamental approach to synthesizing tertiary amines like N,N-dimethyl-2-octadecanamine. A common method for the N-methylation of primary and secondary amines is the Eschweiler-Clarke reaction. wikipedia.orgjk-sci.comname-reaction.com This reaction utilizes excess formic acid and formaldehyde (B43269) to methylate the amine. wikipedia.orgjk-sci.comname-reaction.com The process involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor. jk-sci.comname-reaction.com For a primary amine like 2-octadecanamine, this process occurs twice to yield the N,N-dimethylated product. name-reaction.com A key advantage of the Eschweiler-Clarke reaction is that it typically stops at the tertiary amine stage, avoiding the formation of quaternary ammonium (B1175870) salts. wikipedia.org

The reaction is generally performed in an aqueous solution near boiling point. wikipedia.org The irreversible loss of carbon dioxide from the formic acid drives the reaction to completion. wikipedia.org While effective, traditional alkylating agents like methyl halides can lead to over-alkylation and the formation of quaternary ammonium salts. The Eschweiler-Clarke reaction offers a more controlled alternative for producing N,N-dimethyl-2-octadecanamine from its primary amine precursor.

Reductive Amination Approaches for Tertiary Amine Formation from Fatty Alcohols and Esters

Reductive amination is a versatile and widely used method for the synthesis of amines. masterorganicchemistry.com This approach can be adapted to produce N,N-dimethyl-2-octadecanamine from precursors such as 2-octadecanone. The reaction proceeds by first forming an imine or enamine intermediate from the ketone and dimethylamine (B145610), which is then reduced to the corresponding tertiary amine. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH3CN) is a popular choice as it is a mild reducing agent that selectively reduces the iminium ion intermediate in the presence of the ketone starting material. masterorganicchemistry.comyoutube.com This reaction is often carried out under mildly acidic conditions (pH 4-5) to facilitate iminium ion formation. youtube.com Alternative, less toxic reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which is also known for its selectivity for imines over ketones. mdma.ch

Reductive amination can also be applied to fatty acids and their esters to produce N,N-dimethylalkylamines. This process typically involves a two-step sequence where the fatty acid or ester is first converted to an amide with dimethylamine, followed by reduction of the amide to the tertiary amine.

Catalytic Approaches in the Synthesis of N,N-Dimethyl-2-Octadecanamine

Catalytic methods offer efficient and often more sustainable routes to N,N-dimethyl-2-octadecanamine. These approaches typically involve the use of transition metal catalysts to facilitate the N-methylation of amine precursors or the direct conversion of fatty acid derivatives.

Heterogeneous catalysts, such as ruthenium nanoparticles supported on carbon (Ru/C), have demonstrated high efficiency in the N-dimethylation of various primary amines using formaldehyde as the C1 source. nih.govacs.org These reactions are typically carried out under hydrogen pressure in a suitable solvent like methanol. nih.govacs.org Other noble metal catalysts like Pt/C and Pd/C, as well as non-noble metal catalysts like Raney-Ni and Raney-Co, have also shown excellent reactivity and selectivity for N-dimethylation. nih.gov

The direct reductive amination of fatty acids and esters to N,N-dimethylalkylamines can be achieved using a dual catalytic system. For instance, a heterogeneous system comprising ortho-Nb2O5 for the amidation of the fatty acid with dimethylamine and PtVOx/SiO2 for the subsequent hydrogenation of the in-situ generated fatty amide can produce N,N-dimethylalkylamines in high yields.

Below is a table summarizing various catalytic systems used for the N-methylation of amines, which are applicable to the synthesis of N,N-dimethyl-2-octadecanamine.

| Catalyst | Substrate | Methylating Agent | Reaction Conditions | Yield of N,N-dimethyl product |

| 5% Ru/C | Benzylamine (B48309) | Formaldehyde | 70 °C, 25 bar H₂, 8 h, Methanol | 89% |

| 5% Pt/C | Benzylamine | Formaldehyde | 70 °C, 25 bar H₂, 8 h, Methanol | 99% |

| Raney-Ni | Benzylamine | Formaldehyde | 70 °C, 25 bar H₂, 8 h, Methanol | 99% |

| Raney-Co | Benzylamine | Formaldehyde | 70 °C, 25 bar H₂, 8 h, Methanol | 99% |

| Cu-Zr BNPs | Benzylamine | Dimethyl Carbonate | 180 °C, 4 h | up to 91% selectivity |

This table presents data for the N-methylation of benzylamine as a model substrate, demonstrating the efficacy of these catalytic systems for the N,N-dimethylation of primary amines.

Green Chemistry Principles and Sustainable Routes for Tertiary Amine Synthesis

The application of green chemistry principles to the synthesis of N,N-dimethyl-2-octadecanamine focuses on the use of renewable feedstocks, atom-efficient reactions, and environmentally benign catalysts and solvents. A significant advancement in this area is the use of fatty acids and their esters, derived from renewable triglycerides and oils, as starting materials. researchgate.netnih.gov

Biocatalytic approaches offer a mild and sustainable alternative to traditional chemical methods. For instance, a one-pot tandem cascade using a carboxylic acid reductase (CAR) and a transaminase (ω-TA) can convert fatty acids into primary amines. researchgate.net While this produces the primary amine precursor, it represents a green route to a key intermediate. Further enzymatic or chemo-catalytic methylation could then yield the final product. The direct enzymatic synthesis of primary fatty amines from renewable triglycerides and oils has been demonstrated with high analytical yields. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement for N,N-Dimethyl-2-Octadecanamine Production

Optimizing reaction parameters is crucial for maximizing the yield and purity of N,N-dimethyl-2-octadecanamine while minimizing costs and environmental impact. Key parameters that are often optimized include temperature, pressure, catalyst loading, reaction time, and the molar ratio of reactants.

In catalytic N-methylation reactions, temperature plays a significant role. For instance, in the N-methylation of amines with dimethyl carbonate using Cu-Zr bimetallic nanoparticles, increasing the temperature from 90-120 °C to 150-180 °C was found to significantly increase the yield of the methylated products. nih.govacs.org However, a further increase to 210 °C showed only a minor improvement, indicating an optimal temperature range. nih.govacs.org

The catalyst dosage is another critical factor. In the same study, an optimal catalyst loading of 20 mol% was identified to achieve the highest yields within a reasonable reaction time of 4 hours. nih.govacs.org Hydrogen pressure is a key parameter in catalytic reductive amination. For Ru/C catalyzed N-methylation with formaldehyde, the hydrogen pressure has a great effect on the formation of the N,N-dimethyl product. nih.govacs.orgamazonaws.com

The choice of solvent can also influence the reaction outcome. For example, in the amidation of methyl palmitate, cyclopentyl methyl ether (CPME) was found to be a more effective solvent than tetrahydrofuran (B95107) (THF).

By systematically varying these parameters, it is possible to identify the optimal conditions that lead to high yields and selectivity for N,N-dimethyl-2-octadecanamine.

Chemical Reactivity and Mechanistic Investigations of N,n Dimethyl 2 Octadecanamine

Nucleophilic Reactivity of the Tertiary Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes 2-Octadecanamine, N,N-dimethyl- a potent nucleophile. This reactivity is the basis for its most common chemical transformations and applications. The general trend for amines is that nucleophilicity increases with basicity. masterorganicchemistry.com However, steric hindrance around the nitrogen atom can temper this reactivity. While less sterically hindered than some bulky amines, the placement of the amine group on the second carbon of the long octadecyl chain still presents more steric bulk than in its terminal isomer, potentially influencing reaction rates.

Quaternization Reactions and Formation of Ammonium (B1175870) Salts

One of the most characteristic reactions of tertiary amines like 2-Octadecanamine, N,N-dimethyl- is quaternization. cymitquimica.com This reaction involves the alkylation of the tertiary amine to form a quaternary ammonium salt, a type of compound widely used as a surfactant and antimicrobial agent. researchgate.netchemicalbook.com The reaction, often a Menschutkin reaction, proceeds by the nucleophilic attack of the amine's nitrogen on an electrophilic carbon of an alkylating agent, such as an alkyl halide. google.com

For example, the reaction with an alkylating agent (R-X) proceeds as follows: C₁₆H₃₃CH(CH₃)N(CH₃)₂ + R-X → [C₁₆H₃₃CH(CH₃)N(CH₃)₂R]⁺X⁻

The synthesis of related quaternary ammonium salts has been well-documented, providing insight into the conditions required. For instance, the quaternization of similar long-chain N,N-dimethylalkylamines with 2-bromoethyl 2′,3′,4′-tri-O-acetyl-β-d-xylopyranoside was found to be most effective at 70 °C, with reaction times of around 24 hours. nih.gov Acetonitrile is often a suitable solvent for these reactions, ensuring good solubility for both the nonpolar amine and various alkylating agents. nih.gov

Quaternization can also be achieved with acids to form ammonium salts. The reaction of dimethyloctadecylamine with acetic acid, for example, yields dimethyl(octadecyl)ammonium acetate. This process is typically controlled at a pH of 4–6 and temperatures between 50–70°C.

Table 1: Examples of Quaternization Reactions for Tertiary Amines

| Tertiary Amine | Reagent | Product Type | Reference |

| N,N-dimethylalkylamines | 2-bromoethyl 2′,3′,4′-tri-O-acetyl-β-d-xylopyranoside | Quaternary Ammonium Xylopyranoside | nih.gov |

| N,N-dimethylbenzylamine | Long-chain n-alkyl bromides (C8-C20) | Benzalkonium Bromides (BAK) | researchgate.net |

| Dimethyloctadecylamine | Acetic Acid | Quaternary Ammonium Acetate | |

| Various Tertiary Amines | N,N'-dimethyl-N,N'-bis(3-chloro-2-hydroxypropyl)piperazinium dichloride | Poly-quaternary Ammonium Salts | google.com |

Interactions with Electrophilic Species

The nucleophilic nitrogen of 2-Octadecanamine, N,N-dimethyl- readily interacts with a variety of electrophilic species beyond simple alkylating agents. These interactions are fundamental to its role in various chemical syntheses and formulations.

The amine can react with electrophiles such as:

Epoxides: The amine's lone pair can act as a nucleophile, attacking one of the carbon atoms of the epoxide ring and causing it to open. This reaction is utilized in the functionalization of materials like graphene oxide, where amine groups react with surface epoxy groups. rsc.org

Aldehydes: In the presence of a reducing agent, tertiary amines can participate in reductive amination reactions, although this is more common for primary and secondary amines. researchgate.net

Metal Centers: As a ligand, the amine can coordinate with metal ions, although its applications in this area are less common than for more specialized amines.

The synthesis of N,N-dimethyl amine compounds can be achieved through the nucleophilic substitution of halogenated hydrocarbons with N,N-dimethylformamide (DMF), where DMF serves as both a solvent and the nucleophile source. google.com This highlights the broad utility of the dimethylamino group in nucleophilic reactions.

Reactions Involving the Octadecyl Hydrocarbon Chain

The 18-carbon chain of 2-Octadecanamine, N,N-dimethyl- is primarily a long, nonpolar alkyl backbone. While generally less reactive than the amine group, it can undergo certain chemical modifications.

Functionalization and Derivatization of the Alkyl Backbone

Direct functionalization of the saturated alkyl chain is challenging due to the strength and non-polarity of the C-H and C-C bonds. However, modern synthetic methods are emerging for the selective C-H functionalization of amines. nih.gov While specific examples for 2-Octadecanamine, N,N-dimethyl- are not prevalent, techniques developed for similar long-chain molecules could be applicable. These advanced methods can create new reactive sites along the chain, allowing for further derivatization. nih.gov

More commonly, functionalization involves using a starting material that already contains desired features on the alkyl chain, such as unsaturation (double or triple bonds), which can then be subjected to a wide range of chemical transformations (e.g., hydrogenation, halogenation, epoxidation). For instance, the presence of a double bond in an octadecenyl chain makes the molecule susceptible to reactions typical for unsaturated fatty acids. oecd.org

Chemical Oxidation Pathways of the Alkyl Chain

The primary oxidation pathway for 2-Octadecanamine, N,N-dimethyl- involves the tertiary amine nitrogen rather than the alkyl chain. The most common product of this oxidation is the corresponding N-oxide. oecd.orgp2infohouse.org

C₁₆H₃₃CH(CH₃)N(CH₃)₂ + [O] → C₁₆H₃₃CH(CH₃)N⁺(CH₃)₂-O⁻

This transformation is typically achieved by reacting the amine with an oxidizing agent like hydrogen peroxide. google.com The resulting 2-Octadecanamine, N,N-dimethyl-, N-oxide is an amine oxide, a class of compounds widely used as non-ionic or cationic surfactants. p2infohouse.orgsmolecule.com The N-oxide group itself can be further oxidized under specific, more vigorous conditions. smolecule.com

While the alkyl chain is relatively resistant to oxidation, under harsh conditions such as catalytic wet air oxidation (CWAO), the entire molecule can be broken down. labcam.edu.pe In such processes, the long hydrocarbon chain is ultimately oxidized to carbon dioxide and water. labcam.edu.pe The predicted atmospheric oxidation half-life for similar amine oxides is on the order of hours, indicating a potential for relatively rapid degradation in the environment. oecd.org

Catalytic Role and Transformation Mechanisms of N,N-Dimethyl-2-Octadecanamine

While 2-Octadecanamine, N,N-dimethyl- is more commonly a reactant or a product, it and similar tertiary amines can exhibit catalytic activity in certain reactions. Their basic and nucleophilic nature allows them to act as catalysts in processes like:

Phase-Transfer Catalysis: Quaternary ammonium salts derived from this amine can function as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic).

Base Catalysis: As a non-nucleophilic base (depending on the substrate and conditions), it can deprotonate various substrates, initiating base-catalyzed reactions.

In the context of degradation, the transformation of the amine itself can be catalyzed. For example, the catalytic wet air oxidation (CWAO) of dimethylamines has been studied using activated carbon as a catalyst. labcam.edu.pe Research suggests that quinonic surface groups on the activated carbon are responsible for the selective catalytic oxidation of the amines to nitrogen, water, and CO₂. labcam.edu.pe Conversely, other surface groups like carboxylic acids can inhibit the reaction by strongly adsorbing the amine. labcam.edu.pe In hydrothermal liquefaction processes for biomass, catalysts are used to reduce the formation of amides and amines like N-methyl-1-octadecanamine from fatty acids and ammonia. mdpi.com

Phase Transfer Catalysis Mechanisms

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. ijstr.orgdalalinstitute.com The catalyst, known as a phase transfer agent, transports a reactant from one phase to another, enabling the reaction to proceed. ijstr.orgresearchgate.net N,N-dimethyl-2-octadecanamine, due to its amphiphilic nature, can function as a precursor to a phase transfer catalyst.

The fundamental mechanism involves the in situ formation of a quaternary ammonium salt. The tertiary amine, N,N-dimethyl-2-octadecanamine, reacts with an alkylating agent or an acid present in the reaction mixture to form a quaternary ammonium cation. This cation possesses a hydrophilic, charged head and a lipophilic, long alkyl tail.

The general mechanism, as proposed by Starks, can be outlined as follows ijstr.orgresearchgate.net:

Anion Exchange: In the aqueous phase, the quaternary ammonium cation (Q⁺) derived from N,N-dimethyl-2-octadecanamine exchanges its original counter-ion (X⁻) for the reactant anion (Y⁻).

Phase Transfer: The resulting ion pair, Q⁺Y⁻, is sufficiently lipophilic to cross the interface into the organic phase. ijstr.org This transfer is the critical "phase-transfer" step.

Reaction in Organic Phase: In the organic phase, the anion Y⁻, now loosely associated with the bulky Q⁺ cation, is highly reactive and attacks the organic substrate (RZ) to form the product (RY).

Catalyst Regeneration: The newly formed salt, Q⁺Z⁻, migrates back to the aqueous phase to repeat the catalytic cycle. ijstr.org

The efficiency of N,N-dimethyl-2-octadecanamine as a PTC precursor is attributed to the long octadecyl chain, which significantly enhances the lipophilicity of the corresponding quaternary ammonium salt, thereby facilitating its solubility and transport into the organic phase. This is crucial for achieving high reaction rates. dalalinstitute.comoperachem.com

Organocatalytic Applications in Organic Transformations

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. beilstein-journals.org Tertiary amines, including N,N-dimethyl-2-octadecanamine, are a prominent class of organocatalysts, primarily functioning as Lewis bases or Brønsted bases.

In many reactions, the catalytic activity of tertiary amines stems from their ability to act as nucleophilic catalysts. For instance, in the acetolysis of epoxides, the tertiary amine attacks the electrophilic carbon of the epoxide ring. researchgate.net This initial step leads to the formation of a zwitterionic intermediate, which is then intercepted by the nucleophile (acetate), regenerating the catalyst and yielding the final product. The rate of such reactions is often influenced by the nucleophilicity and steric hindrance of the tertiary amine. researchgate.net

While specific organocatalytic applications of N,N-dimethyl-2-octadecanamine are not extensively documented in dedicated studies, its structural similarity to other tertiary amines used in organocatalysis suggests its potential in various transformations. These can include:

Michael Additions: Tertiary amines can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. mdpi.com

Baylis-Hillman Reaction: This reaction involves the coupling of an aldehyde and an activated alkene, catalyzed by a tertiary amine.

Acyl Transfer Reactions: Tertiary amines are effective catalysts for the transfer of acyl groups, for example, in esterification or amidation reactions.

The long alkyl chain in N,N-dimethyl-2-octadecanamine might also impart unique solubility properties, potentially enabling its use in unconventional reaction media or biphasic systems, blending the lines between organocatalysis and phase transfer catalysis.

Kinetic and Thermodynamic Aspects of N,N-Dimethyl-2-Octadecanamine Reactions

The kinetics and thermodynamics of reactions involving tertiary amines are crucial for understanding their reactivity and optimizing reaction conditions. While specific kinetic and thermodynamic data for N,N-dimethyl-2-octadecanamine are sparse, general principles derived from studies of other tertiary amines can be applied.

Kinetics: The rate of reactions catalyzed by tertiary amines is highly dependent on several factors:

Nucleophilicity of the Amine: A more nucleophilic amine will generally lead to a faster reaction rate in nucleophilic catalysis.

Steric Hindrance: Increased steric bulk around the nitrogen atom can hinder its approach to the electrophile, thereby decreasing the reaction rate. researchgate.net

Solvent Polarity: The polarity of the solvent can significantly affect the stability of charged intermediates and transition states, thus influencing the reaction rate.

Leaving Group Ability: In substitution reactions, a better leaving group on the substrate will result in a faster reaction.

For instance, in the quaternization reaction of tertiary amines with epoxides, the process is often the rate-determining step in a more complex reaction sequence. researchgate.net The reaction is typically endothermic for unactivated epoxides. researchgate.net

Thermodynamics: The thermodynamics of tertiary amine reactions, such as acid-base reactions, are governed by the basicity of the amine (pKa of its conjugate acid) and the acidity of the other reactant. In nonpolar solvents, the reaction between a tertiary amine and a carboxylic acid can lead to the formation of an ion pair, with the equilibrium constant depending on the relative strengths of the acid and base. dtic.mil

A hypothetical kinetic dataset for a reaction involving a tertiary amine is presented below:

| Entry | Substrate | Catalyst Concentration (mol%) | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | Substrate A | 5 | 25 | 12 | 65 |

| 2 | Substrate A | 10 | 25 | 12 | 85 |

| 3 | Substrate A | 10 | 50 | 6 | 95 |

| 4 | Substrate B | 10 | 25 | 12 | 70 |

This table is illustrative and does not represent actual experimental data for N,N-dimethyl-2-octadecanamine.

Computational Elucidation of Reaction Mechanisms for Tertiary Amines

Computational chemistry provides powerful tools for investigating the mechanisms of reactions involving tertiary amines at a molecular level. researchgate.net Methods like Density Functional Theory (DFT) can be used to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies. This allows for the determination of activation energies and reaction enthalpies, providing deep insights into the reaction pathway. researchgate.net

For the reaction of tertiary amines with epoxides, computational studies have been employed to:

Map the Energy Profile: By calculating the energy at various points along the reaction coordinate, an energy profile can be constructed, identifying the transition state and any intermediates. researchgate.net

Analyze Steric and Electronic Effects: Quantum chemical calculations can quantify the steric and electronic effects of substituents on the amine and the substrate, correlating these properties with the calculated activation barriers. researchgate.net

Investigate Regioselectivity: In cases where the epoxide is unsymmetrical, computational methods can predict which carbon atom is more susceptible to nucleophilic attack.

A study on the reaction of tertiary amines with 2-(chloromethyl)oxirane (epichlorohydrin) showed that the energy barrier and the rate of the ring-opening reaction are dependent on the steric effect in the amine's structure. researchgate.net It was also found that the quaternization reaction is endothermic. researchgate.net The use of computational models helps in understanding these intricate details that are often difficult to probe experimentally.

The table below summarizes typical parameters that can be obtained from computational studies of tertiary amine reactions.

| Parameter | Description | Typical Information Gained |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Provides insight into the reaction rate; a lower Ea implies a faster reaction. |

| Reaction Enthalpy (ΔH) | The net change in heat content during the reaction. | Indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat). |

| Transition State Geometry | The molecular structure at the highest point on the reaction energy profile. | Reveals the nature of bond breaking and bond formation in the rate-determining step. |

| Mulliken Charges | A measure of the partial atomic charges in a molecule. | Helps to understand the electronic distribution and reactivity of different atoms. |

This table is a generalized representation of data obtainable from computational studies.

Advanced Spectroscopic and Structural Characterization of N,n Dimethyl 2 Octadecanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Studies

High-resolution NMR spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of organic molecules like N,N-dimethyl-2-octadecanamine. researchgate.netmdpi.com It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. researchgate.net

Multi-dimensional NMR Techniques (e.g., 2D NMR) for Comprehensive Structural Elucidation

While one-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial structural information, complex molecules often exhibit overcrowded spectra. researchgate.net Two-dimensional (2D) NMR techniques overcome this by spreading the signals across two frequency axes, revealing correlations between different nuclei and providing a more complete structural picture. researchgate.netomicsonline.org

For N,N-dimethyl-2-octadecanamine, several 2D NMR experiments are particularly insightful:

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. In N,N-dimethyl-2-octadecanamine, COSY would reveal the connectivity of the entire octadecyl chain, from the methyl group at one end to the methine proton at the chiral center (C2) and the adjacent methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. ipb.pt It allows for the unambiguous assignment of proton and carbon signals for each C-H bond in the molecule, including the distinct signals for the N,N-dimethyl groups and the protons along the alkyl chain. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. ipb.pt For N,N-dimethyl-2-octadecanamine, HMBC would be crucial for confirming the position of the dimethylamino group by showing correlations between the N-methyl protons and the C2 carbon, as well as the C1 and C3 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. omicsonline.org For a chiral molecule like N,N-dimethyl-2-octadecanamine, NOESY can help determine the relative stereochemistry by observing through-space interactions between protons.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for N,N-dimethyl-2-octadecanamine is presented below. Actual values can vary depending on the solvent and other experimental conditions.

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | ~2.2-2.3 | ~40-42 |

| H-2 | ~2.5-2.7 | ~60-65 |

| H-1 (CH₃) | ~1.1-1.2 | ~15-20 |

| H-3 | ~1.3-1.5 | ~30-35 |

| -(CH₂)₁₄- | ~1.2-1.4 | ~22-32 |

| -(CH₂)₁₄-CH₃ | ~0.8-0.9 | ~14 |

Solid-State NMR for Aggregate Structures and Intermolecular Interactions

In the solid state or in aggregated forms like micelles or bilayers, the behavior of N,N-dimethyl-2-octadecanamine can differ significantly from its solution-state conformation. Solid-state NMR (ssNMR) is a vital tool for studying these systems, providing information on molecular packing, dynamics, and intermolecular interactions. researchgate.net

Advanced Mass Spectrometry (MS) Techniques for Mechanistic Insights and Complex Mixture Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. wikipedia.org Advanced MS techniques are indispensable for confirming molecular weight, determining elemental composition, and elucidating fragmentation pathways, which can provide structural information.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. wikipedia.orgnationalmaglab.org In a typical experiment, a precursor ion corresponding to the molecule of interest is selected, fragmented, and the resulting product ions are analyzed. nationalmaglab.orgyoutube.com This process provides a fragmentation pattern that is characteristic of the molecule's structure. researchgate.net

For N,N-dimethyl-2-octadecanamine, electron ionization (EI) or electrospray ionization (ESI) could be used to generate the molecular ion or a protonated molecule [M+H]⁺. In MS/MS, this precursor ion would be expected to fragment via characteristic pathways for aliphatic amines. Key fragmentation reactions would likely involve:

Alpha-cleavage: The bond between C2 and C3 would be a likely site for cleavage, leading to the formation of a stable iminium ion containing the nitrogen atom. This would be a dominant fragmentation pathway.

Loss of alkyl chain fragments: Sequential loss of CₙH₂ₙ+₁ fragments from the long octadecyl chain would produce a series of product ions.

The analysis of these fragmentation patterns allows for the confirmation of the structure, including the location of the dimethylamino group on the long alkyl chain.

A hypothetical fragmentation table for the [M+H]⁺ ion of N,N-dimethyl-2-octadecanamine is presented below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Structure of Fragment |

| 298.3 | 282.3 | CH₄ | Loss of a methyl group |

| 298.3 | 72.1 | C₁₆H₃₄ | Iminium ion [CH₃CH=N(CH₃)₂]⁺ |

| 298.3 | 58.1 | C₁₇H₃₆ | [HN(CH₃)₂]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Derivative Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. filab.frresearchgate.net This precision allows for the determination of the elemental composition of a molecule or its fragments, as it can distinguish between ions with very similar nominal masses but different elemental formulas. researchgate.net

HRMS is crucial for:

Unambiguous molecular formula determination: By measuring the exact mass of the molecular ion of N,N-dimethyl-2-octadecanamine (C₂₀H₄₃N), HRMS can confirm its elemental composition, distinguishing it from other potential compounds with the same nominal mass.

Identification of derivatives and impurities: In a complex mixture, HRMS can be used to identify derivatives of N,N-dimethyl-2-octadecanamine, such as its N-oxide, or other related impurities with high confidence. nih.govacs.org The high mass accuracy allows for the generation of a list of possible elemental formulas for each detected ion, which can then be used to identify known and unknown compounds. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. s-a-s.org These techniques are excellent for identifying functional groups and studying intermolecular interactions, such as hydrogen bonding. cdnsciencepub.comresearchgate.net

For N,N-dimethyl-2-octadecanamine, the IR and Raman spectra would be dominated by vibrations of the long alkyl chain. Key expected vibrational modes include:

C-H stretching vibrations: These appear in the 2800-3000 cm⁻¹ region and are characteristic of the methyl (CH₃) and methylene (CH₂) groups of the octadecyl chain. researchgate.net

C-H bending vibrations: These are found in the 1350-1470 cm⁻¹ region. researchgate.net

C-N stretching vibrations: The stretching of the C-N bonds of the tertiary amine group would typically appear in the 1000-1250 cm⁻¹ region.

CH₂ rocking and wagging vibrations: The long polymethylene chain gives rise to a series of bands in the fingerprint region of the spectrum.

While N,N-dimethyl-2-octadecanamine itself cannot form hydrogen bonds as a donor, its nitrogen atom can act as a hydrogen bond acceptor. In the presence of protic solvents or other molecules with N-H or O-H groups, shifts in the vibrational frequencies of the C-N bond and the donor's X-H bond could be observed, providing evidence of intermolecular interactions. The IR spectrum of N,N-dimethyloctadecylamine is available in the NIST Chemistry WebBook. nist.govnist.gov

A table of characteristic IR absorption frequencies for N,N-dimethyl-2-octadecanamine is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp³ CH₂, CH₃) | 2850 - 2960 | Strong |

| CH₂ bend (scissoring) | ~1465 | Medium |

| CH₃ bend (asymmetric) | ~1460 | Medium |

| CH₃ bend (symmetric) | ~1375 | Medium |

| C-N stretch | 1000 - 1250 | Medium-Weak |

| CH₂ rock | ~720 | Weak |

X-ray Diffraction and Crystallography of N,N-Dimethyl-2-Octadecanamine Salts and Complexes

For N,N-dimethyl-2-octadecanamine, which is a liquid at room temperature, forming crystalline salts or coordination complexes is a prerequisite for single-crystal XRD analysis. The tertiary amine group in N,N-dimethyl-2-octadecanamine can be protonated by various acids to form salts (e.g., hydrochloride, hydrobromide, acetate), which are typically crystalline solids. Furthermore, the nitrogen atom can act as a ligand, coordinating with metal ions to form crystalline metal complexes.

Should such crystalline materials of N,N-dimethyl-2-octadecanamine be prepared, single-crystal XRD analysis would provide invaluable insights into:

Molecular Conformation: The precise conformation of the long octadecyl chain and the geometry around the nitrogen atom could be determined. This would reveal how the molecule packs in the solid state, influenced by van der Waals forces and, in the case of salts, ionic interactions.

Intermolecular Interactions: The nature and geometry of hydrogen bonds (in the case of salts with proton-donating anions) and other non-covalent interactions that dictate the crystal packing would be elucidated.

Coordination Geometry: For metal complexes, XRD would define the coordination number and geometry around the metal center, as well as the bond distances and angles between the metal and the nitrogen atom of the amine.

A hypothetical data table for a crystalline salt of N,N-dimethyl-2-octadecanamine, such as the hydrochloride salt, derived from a single-crystal XRD experiment would typically include the following parameters:

| Parameter | Hypothetical Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| a (Å) | 10.5 | The dimensions of the unit cell. |

| b (Å) | 8.2 | |

| c (Å) | 25.1 | |

| β (°) | 95.5 | The angle of the unit cell for a monoclinic system. |

| Volume (ų) | 2145 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Note: The values in this table are hypothetical and serve as an illustrative example of the data obtained from an X-ray crystallography experiment.

Chiroptical Spectroscopy for Chiral Derivatives (if applicable)

N,N-dimethyl-2-octadecanamine possesses a chiral center at the C2 position of the octadecyl chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-N,N-dimethyl-2-octadecanamine and (S)-N,N-dimethyl-2-octadecanamine. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to study such chiral molecules.

These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum shows positive or negative peaks (known as Cotton effects) corresponding to the electronic transitions of the chromophores in the molecule. The sign and magnitude of these peaks are directly related to the absolute configuration of the chiral center(s).

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

If the enantiomers of N,N-dimethyl-2-octadecanamine were to be separated or synthesized in enantiomerically pure forms, chiroptical spectroscopy would be a critical tool for their characterization. The primary chromophore in this molecule is the N,N-dimethylamino group. The electronic transitions associated with this group, while typically in the far-UV region, would be expected to give rise to CD and ORD signals.

A hypothetical study on the chiral derivatives of N,N-dimethyl-2-octadecanamine would likely involve:

Chiral Resolution: Separation of the racemic mixture of N,N-dimethyl-2-octadecanamine into its individual (R) and (S) enantiomers, for example, by forming diastereomeric salts with a chiral acid.

Spectroscopic Analysis: Recording the CD and ORD spectra of the purified enantiomers. The spectra of the two enantiomers would be mirror images of each other.

Determination of Absolute Configuration: By comparing the experimental spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of each enantiomer could be assigned.

A data table summarizing hypothetical chiroptical data for the enantiomers of N,N-dimethyl-2-octadecanamine might look as follows:

| Enantiomer | Technique | Wavelength (nm) | Signal | Solvent |

|---|---|---|---|---|

| (R)-N,N-dimethyl-2-octadecanamine | CD | 215 | Δε = +1.2 | Methanol |

| (S)-N,N-dimethyl-2-octadecanamine | CD | 215 | Δε = -1.2 | Methanol |

| (R)-N,N-dimethyl-2-octadecanamine | ORD | 589 (Sodium D-line) | [α] = +15.4° | Chloroform |

| (S)-N,N-dimethyl-2-octadecanamine | ORD | 589 (Sodium D-line) | [α] = -15.4° | Chloroform |

Note: The data in this table are hypothetical and for illustrative purposes only. Actual experimental values would depend on the specific conditions of the measurement.

Theoretical and Computational Studies on the Electronic Structure and Behavior of N,n Dimethyl 2 Octadecanamine

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller gap suggests higher reactivity.

For N,N-dimethyl-2-octadecanamine, the HOMO is expected to be localized on the tertiary amine group, specifically on the lone pair of electrons of the nitrogen atom, which is the most nucleophilic site. The LUMO is generally anticipated to be distributed over the alkyl chain. The long, saturated octadecyl chain primarily influences the molecule's steric and hydrophobic properties but has a lesser effect on the core electronic properties dictated by the amine functional group. The introduction of substituents or changes in the chemical environment can modulate the FMO energies and thus tune the molecule's reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics for N,N-Dimethyl-2-Octadecanamine

| Molecular Orbital | Predicted Location | Implied Reactivity |

| HOMO | Nitrogen lone pair | Nucleophilic site, prone to electrophilic attack and oxidation |

| LUMO | Distributed along the C-N and C-H sigma bonds | Site for electron acceptance, relevant in reduction processes |

| HOMO-LUMO Gap | Relatively large | Indicates high kinetic stability, characteristic of saturated amines |

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule, providing insights into its polarity and sites for electrophilic and nucleophilic attack. The map is generated by calculating the electrostatic potential on the molecule's electron isodensity surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles.

In the case of N,N-dimethyl-2-octadecanamine, the ESP map would predictably show a region of high negative potential concentrated around the nitrogen atom of the dimethylamino group, owing to its lone pair of electrons. The long octadecyl hydrocarbon chain would exhibit a largely neutral (green) or slightly positive potential, reflecting its nonpolar, hydrophobic character. The methyl groups attached to the nitrogen would also contribute to the local electronic structure. Such maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding or interactions with polar solvents and surfaces.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computer simulation technique for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, solvation, and aggregation processes. This method is particularly well-suited for large, flexible molecules like N,N-dimethyl-2-octadecanamine.

The dual nature of N,N-dimethyl-2-octadecanamine—a polar amine head and a long nonpolar tail—makes its interaction with solvents particularly interesting. In aqueous environments, MD simulations can model the hydration shell that forms around the polar amine group. The long octadecyl tail is hydrophobic and will tend to avoid water, driving the molecules to form aggregates, such as micelles or vesicles.

Simulations on similar long-chain amine oxides have shown that these molecules can form ellipsoidal or spherical micelles in water. The area per molecule and the number of hydration water molecules are key parameters that can be determined from these simulations. For N,N-dimethyl-2-octadecanamine, MD simulations would allow for the study of the critical micelle concentration and the structural dynamics of the resulting aggregates.

The amphiphilic character of N,N-dimethyl-2-octadecanamine promotes its accumulation and self-assembly at interfaces, such as air-water or oil-water interfaces. MD simulations can model the formation of monolayers and other self-assembled structures. Studies on the closely related N,N-dimethyl-1-octadecanamine have demonstrated the formation of stable monolayers on water surfaces.

For N,N-dimethyl-2-octadecanamine, the placement of the dimethylamino group on the second carbon of the octadecyl chain, rather than the first, introduces a chiral center and additional steric bulk near the head group. This structural nuance would likely influence the packing density and orientation of the molecules within a self-assembled layer. MD simulations can quantify these effects by calculating parameters like tilt angle, surface coverage, and layer thickness, providing insight into how molecular architecture dictates macroscopic material properties.

Quantitative Structure-Reactivity Relationships (QSRR) in Amine Degradation

Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the chemical structure of a compound with its reactivity. These models are often used in toxicology and environmental science to predict the fate of chemicals, such as their degradation rates.

For tertiary amines, degradation pathways can include oxidation or reaction with disinfectants like chloramine (B81541), which can lead to the formation of byproducts such as nitrosamines. The reactivity of the amine is highly dependent on its structure. QSRR studies have shown that factors like steric hindrance around the nitrogen atom can significantly influence reaction rates. For instance, tertiary alkanolamines with less steric hindrance tend to exhibit higher rates of nitrosamine (B1359907) formation.

In the context of N,N-dimethyl-2-octadecanamine, a QSRR model could be developed to predict its degradation kinetics. The model would incorporate molecular descriptors calculated from its structure, such as electronic properties (from DFT) and steric parameters. The position of the amine group at the second carbon provides a different steric environment compared to a terminal amine (e.g., N,N-dimethyl-1-octadecanamine), which would be a key factor in its reactivity profile. Such models are valuable for assessing the environmental impact and persistence of such compounds without extensive experimental testing.

Table 2: Factors Influencing Amine Degradation for QSRR Models

| Structural/Electronic Factor | Influence on Reactivity | Relevance to N,N-Dimethyl-2-Octadecanamine |

| Steric Hindrance | Increased steric bulk around the N atom can decrease reaction rates. | The amine group at the C2 position is sterically more hindered than a terminal amine. |

| pKa of the Amine | Governs the protonation state, affecting reactivity with certain species. | Influenced by the electron-donating alkyl chain. |

| HOMO Energy | Higher HOMO energy correlates with greater susceptibility to oxidation. | The nitrogen lone pair constitutes the HOMO. |

| Bond Dissociation Energy | The strength of C-N and N-H bonds can determine degradation pathways. | Relevant for predicting fragmentation patterns. |

Computational Studies of Reaction Pathways and Transition States Involving N,N-Dimethyl-2-Octadecanamine

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of organic molecules. uantwerpen.benih.gov These theoretical studies provide valuable insights into the electronic structure, potential energy surfaces, and transition states of reacting species, which are often difficult to probe experimentally. uantwerpen.be For a molecule such as N,N-dimethyl-2-octadecanamine, with its long aliphatic chain and tertiary amine functionality, computational modeling can predict likely reaction pathways and the energetic barriers associated with them.

While specific computational studies focusing exclusively on N,N-dimethyl-2-octadecanamine are not extensively available in the public domain, a wealth of theoretical research on analogous long-chain tertiary amines and related structures allows for the extrapolation of plausible reaction mechanisms and transition state characteristics. These studies typically investigate reactions such as oxidation, C-H activation, and interactions at the nitrogen atom. The general principles and findings from these computational analyses provide a robust framework for understanding the potential chemical behavior of N,N-dimethyl-2-octadecanamine.

Analogous Reaction Pathways and Transition States

Computational studies on various tertiary amines reveal several key reaction pathways that are likely applicable to N,N-dimethyl-2-octadecanamine. These include oxidation at the nitrogen atom, atmospheric oxidation initiated by hydroxyl radicals, and palladium-catalyzed C-H activation.

Oxidation at the Nitrogen Atom:

The oxidation of tertiary amines to their corresponding N-oxides is a fundamental reaction. Computational studies on the oxidation of simple tertiary amines, such as trimethylamine (B31210) and triethylamine (B128534), by oxidants like hydrogen peroxide or ozone have been performed. acs.orgrsc.org The degradation of tertiary amines during ozonation is initiated by an oxygen-transfer reaction, which is a rapid process with a calculated activation free energy (ΔG≠) of approximately 8–10 kcal/mol. acs.orgrsc.org This reaction leads directly to the formation of the N-oxide as the primary degradation product. acs.orgrsc.org

For N,N-dimethyl-2-octadecanamine, a similar pathway is expected. The lone pair of electrons on the nitrogen atom would act as a nucleophile, attacking the oxidant. The transition state for this reaction would involve the partial formation of the N-O bond. Given the steric bulk of the octadecyl group, it is plausible that the accessibility of the nitrogen lone pair could be slightly hindered compared to smaller tertiary amines, potentially leading to a marginally higher activation barrier. However, the fundamental mechanism of N-oxide formation is expected to remain the same.

Atmospheric Oxidation:

In the atmosphere, tertiary amines are primarily degraded through reactions initiated by hydroxyl (•OH) radicals. researchgate.net Computational studies on trimethylamine (TMA) and triethylamine (TEA) have shown that the reaction proceeds via hydrogen abstraction from a C-H bond to form an aminyl radical, followed by the addition of molecular oxygen to create an N-containing peroxy radical (NRO2•). researchgate.net

A significant finding from these studies is the potential for an "autoxidation" mechanism, where the NRO2• radical undergoes an intramolecular hydrogen shift (H-shift) followed by another O2 addition. researchgate.net This chain reaction can lead to highly oxidized products. researchgate.net For N,N-dimethyl-2-octadecanamine, with its long octadecyl chain, multiple sites are available for hydrogen abstraction. The relative stability of the resulting carbon-centered radical would determine the major initial abstraction site. The presence of the nitrogen atom is known to facilitate H-transfer reactions, which are the initial step of the autoxidation process. researchgate.net

Palladium-Catalyzed C-H Activation:

Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of amines. researchgate.net Computational studies have been crucial in understanding the competition between the desired C-H activation and side reactions like β-hydride elimination. acs.org For tertiary alkylamines, γ-C-H activation is a common pathway, proceeding through a concerted metalation-deprotonation (CMD) mechanism. acs.org In this process, the amine coordinates to the palladium center, and a ligand assists in the deprotonation of a γ-C-H bond.

A computational study on various tertiary alkylamines revealed that the energy barrier for γ-C-H activation is influenced by the conformation of the amine during the C-H cleavage step. acs.org For instance, in the presence of an Ac-Tle-OH ligand, the calculated activation barrier for γ-C-H activation was found to be +26.3 kcal·mol⁻¹. acs.org In contrast, the competing β-hydride elimination pathway often has a different energy barrier, and the selectivity of the reaction is determined by the relative heights of these barriers. For N,N-dimethyl-2-octadecanamine, the flexible octadecyl chain presents multiple C-H bonds at γ, δ, and more remote positions, making the regioselectivity of C-H activation a complex issue that could be effectively modeled computationally. The table below presents calculated energy barriers for γ-C-H activation and β-hydride elimination in analogous heterocyclic tertiary amines, illustrating the subtle energy differences that dictate the reaction outcome. acs.org

| Substrate | Pathway | Transition State | Calculated Energy Barrier (kcal/mol) |

| Piperidine | γ-C–H activation | TS7 | +28.0 |

| Piperidine | β-H elimination | TS8 | +30.7 |

| Pyrrolidine | γ-C–H activation | TS9 | +28.5 |

| Pyrrolidine | β-H elimination | TS10 | +27.9 |

Data sourced from a computational study on the reactivity of tertiary alkylamines under palladium catalysis. acs.org

Reductive Amination:

The synthesis of long-chain amines often involves reductive amination. Computational studies on the reductive amination of aldehydes with secondary amines have provided detailed insights into the reaction mechanism. rsc.org The reaction can proceed through a neutral or an acid-catalyzed pathway. In the neutral pathway, the amine undergoes a nucleophilic attack on the aldehyde carbonyl carbon. rsc.org The presence of explicit water molecules can lower the activation barrier for this step by 6–10 kcal/mol through a stepwise mechanism. rsc.org The formation of an enamine or an iminium ion is a key step, and the thermodynamics and kinetics of these intermediates are highly dependent on the reaction conditions, such as pH and solvent. rsc.org For the synthesis of N,N-dimethyl-2-octadecanamine, these computational models can help in optimizing reaction conditions to favor the desired product.

Applications of N,n Dimethyl 2 Octadecanamine in Advanced Chemical Synthesis and Materials Science

Role as an Organocatalyst or Promoter in Organic Transformations

While tertiary amines, in general, are a well-established class of organocatalysts and promoters in a multitude of organic transformations, specific research detailing the application of N,N-dimethyl-2-octadecanamine in this capacity is not extensively documented in publicly available literature. Tertiary amines can function as Brønsted or Lewis bases, nucleophilic catalysts, or phase-transfer catalysts. Their efficacy is often dependent on their steric and electronic properties.

In principle, the lone pair of electrons on the nitrogen atom of N,N-dimethyl-2-octadecanamine can participate in catalytic cycles. However, the long, bulky octadecyl chain might introduce significant steric hindrance, potentially limiting its access to reactive centers and thus its catalytic activity in certain reactions. Conversely, its high lipophilicity could be advantageous in reactions involving nonpolar substrates or solvent systems.

Further research is required to fully elucidate the potential of N,N-dimethyl-2-octadecanamine as an organocatalyst or promoter. Investigations could explore its use in reactions such as esterifications, amidations, and other base-catalyzed transformations where its long alkyl chain might influence selectivity or reaction rates.

Integration into Polymeric Materials and Macromolecular Architectures

The incorporation of long-chain aliphatic amines into polymeric structures can significantly modify the properties of the resulting materials. While specific studies focusing on N,N-dimethyl-2-octadecanamine are limited, the broader context of using similar amines suggests potential applications.

There is currently a lack of scientific literature describing the use of N,N-dimethyl-2-octadecanamine as a monomer or an initiator in polymerization reactions. As a saturated amine, it does not possess readily polymerizable functional groups like vinyl or cyclic ethers. For it to act as an initiator, it would likely need to be part of a more complex initiating system, for example, in combination with other reagents to generate a species that can initiate polymerization. Tertiary amines can sometimes act as accelerators in redox-initiated polymerizations, but specific data for N,N-dimethyl-2-octadecanamine in this role is not available researchgate.net.

Long-chain amines can be utilized as additives to modify the properties of polymers. Due to its surfactant properties, N,N-dimethyl-2-octadecanamine could be incorporated into polymer formulations to act as a dispersing agent for fillers or pigments, an antistatic agent, or a lubricant atamanchemicals.com. The long alkyl chain can enhance compatibility with nonpolar polymer matrices while the amine group can provide a site for further functionalization or interaction with other components.

The functionalization of polymers with amine groups is a common strategy to introduce new properties to materials mdpi.commdpi.com. While direct evidence for the use of N,N-dimethyl-2-octadecanamine is scarce, it could potentially be grafted onto polymer backbones containing reactive groups (e.g., halides, epoxides) to impart hydrophobicity and surface-active properties.

Applications in Surfactant Chemistry and Colloid Science

The most well-documented applications of N,N-dimethyl-2-octadecanamine and its derivatives are in the field of surfactant chemistry and colloid science. Its amphiphilic nature, with a long hydrophobic tail and a polar headgroup, allows it to be effective at interfaces.

N,N-dimethyl-2-octadecanamine and its N-oxide derivative are known for their surfactant properties, which make them effective emulsifying and dispersing agents atamanchemicals.comsmolecule.com. They can be used to stabilize emulsions of immiscible liquids, such as oil and water, by adsorbing at the interface and reducing the interfacial tension. This is crucial in various formulations, including cosmetics, and industrial lubricants nih.gov.

The effectiveness of an emulsifier is often related to its ability to pack efficiently at the interface. The long, flexible octadecyl chain of N,N-dimethyl-2-octadecanamine allows for strong hydrophobic interactions with the oil phase, while the dimethylamino headgroup interacts with the aqueous phase, creating a stable interfacial film.

| Property | Observation for Long-Chain Amine Surfactants | Relevance to N,N-Dimethyl-2-Octadecanamine |

| Emulsion Stabilization | Can stabilize oil-in-water or water-in-oil emulsions. | The amphiphilic structure is well-suited for this application. |

| Dispersion of Solids | Prevents the agglomeration of solid particles in a liquid medium. | Can be used to disperse pigments, fillers, and other solid materials. |

| Interfacial Tension Reduction | Lowers the energy required to create new interfacial area. | A key mechanism for its emulsifying and dispersing action. |

Above a certain concentration in a solvent, known as the critical micelle concentration (CMC), surfactant molecules like N,N-dimethyl-2-octadecanamine can self-assemble into organized structures called micelles wikipedia.orgnih.gov. In aqueous solutions, the hydrophobic tails aggregate to form the core of the micelle, while the hydrophilic heads form the outer shell, which is in contact with the water.

The CMC is a critical parameter for a surfactant, as it determines the concentration at which the surfactant begins to exhibit its full range of properties, such as solubilization and detergency. The CMC is influenced by factors such as the length of the hydrophobic chain, the nature of the headgroup, temperature, and the presence of electrolytes wikipedia.org. For long-chain amines, the CMC generally decreases as the length of the alkyl chain increases, due to stronger hydrophobic interactions.

| Compound | Chain Length | Typical CMC Range (in water) |

| N,N-Dimethyldodecylamine | C12 | 1-2 mM |

| N,N-Dimethyltetradecylamine | C14 | 0.1-0.5 mM |

| N,N-Dimethylhexadecylamine | C16 | 0.01-0.1 mM |

| N,N-Dimethyl-2-octadecanamine | C18 | Estimated to be < 0.01 mM |

Note: The CMC values are approximate and can vary with experimental conditions. The value for N,N-Dimethyl-2-octadecanamine is an extrapolation based on the trend observed for shorter chain homologues.

Based on a thorough review of scientific literature, there is currently insufficient available data to provide a detailed article on the specific applications of 2-Octadecanamine, N,N-dimethyl- as outlined in the requested topics.

The areas of interest, including its use in CO2-responsive surfactants, extraction technologies, and as a component in the development of advanced materials like Metal-Organic Frameworks (MOFs) and ionic liquids, are established fields of chemical research. However, published studies and research findings specifically detailing the performance and synthesis pathways involving 2-Octadecanamine, N,N-dimethyl- in these applications could not be located.

The principles underlying each requested topic are well-documented for other long-chain tertiary amines and related compounds:

CO2-Responsive Surfactant Systems: Tertiary amines can exhibit CO2-switchable properties. In an aqueous solution, the introduction of CO2 generates carbonic acid, which can protonate the tertiary amine. This reaction forms a bicarbonate salt, transforming the non-ionic amine into a cationic surfactant and altering its properties. Bubbling an inert gas like nitrogen can remove the CO2, reversing the reaction. While this is a known mechanism, specific performance data for 2-Octadecanamine, N,N-dimethyl- in such systems is not available in the reviewed literature.

Extraction and Separation Technologies: Long-chain amines are utilized in various separation processes. In liquid-liquid extraction, they can act as extractants for metals or organic compounds. In chromatography, amine-functionalized materials can be used to create stationary phases with specific selectivities. However, literature specifically documenting 2-Octadecanamine, N,N-dimethyl- for these purposes is not apparent.

Development of Functional Materials:

Metal-Organic Frameworks (MOFs): Amines can function as templates or structure-directing agents (SDAs) in the synthesis of porous materials, influencing the final structure and porosity. They can also be incorporated into the MOF structure to add functionality, such as enhancing CO2 capture. There is no specific documentation found for 2-Octadecanamine, N,N-dimethyl- being used as a template for hierarchical porous MOFs.

Ionic Liquids and Phase-Transfer Catalysts: Tertiary amines are common precursors for quaternary ammonium (B1175870) salts, which are a major class of both ionic liquids and phase-transfer catalysts. The long alkyl chain of an octadecanamine derivative would impart significant hydrophobicity to such a molecule. However, specific research detailing the synthesis and application of ionic liquids or catalysts derived from 2-Octadecanamine, N,N-dimethyl- could not be identified.

Due to the lack of specific research findings for the compound 2-Octadecanamine, N,N-dimethyl- within the requested advanced applications, generating a scientifically accurate and thorough article that adheres strictly to the provided outline is not possible at this time.

Environmental Chemical Fate and Degradation Pathways of N,n Dimethyl 2 Octadecanamine

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For 2-Octadecanamine, N,N-dimethyl-, the key abiotic degradation mechanisms in the environment are photolysis, photo-oxidation, and hydrolysis.

Direct photolysis, the breakdown of a molecule by direct absorption of light, is not expected to be a significant degradation pathway for 2-Octadecanamine, N,N-dimethyl- in aquatic environments. This is because simple aliphatic amines lack chromophores that absorb light at wavelengths present in sunlight reaching the Earth's surface. canada.ca

However, indirect photo-oxidation in the atmosphere is a more likely degradation route. Tertiary amines can react with photochemically generated hydroxyl radicals (•OH) and nitrate (B79036) radicals (NO₃•), particularly during nighttime. erasm.orgieaghg.org The atmospheric photo-oxidation of tertiary amines like trimethylamine (B31210), a structural relative, is initiated by H-atom abstraction by •OH radicals, leading to the formation of N-containing peroxy radicals (NRO₂•). These can undergo further reactions, including an autoxidation mechanism, to form a variety of products such as hydroperoxy amides. psu.edu The major primary products from the atmospheric photo-oxidation of simple dimethylamines are imines and amides. nilu.com For longer chain amines, these atmospheric reactions are expected to be a significant removal process. canada.ca

Sunlight irradiation can also promote the autoxidation of tertiary amines in the presence of dissolved oxygen in aqueous solutions, leading to N-desmethyl and N-oxide products. researchgate.net

Hydrolysis, the reaction with water, is not considered a significant degradation pathway for 2-Octadecanamine, N,N-dimethyl-. Tertiary aliphatic amines lack hydrolyzable functional groups and are generally stable in aqueous environments across a range of pH values. canada.cacdnsciencepub.comacs.org While catalyzed hydrolysis of tertiary amines can occur under specific industrial conditions, these are not relevant to typical environmental settings. nih.gov

Chemical Transformation via Oxidation and Reduction in Environmental Compartments

Beyond atmospheric photo-oxidation, 2-Octadecanamine, N,N-dimethyl- can undergo other chemical transformations in the environment.

Oxidation is a key transformation pathway. In water treatment processes, tertiary alkylamines react almost instantaneously with chlorine to produce aldehydes and secondary alkylamines. acs.org The reaction with chloramine (B81541) is similar but occurs at a much slower rate. acs.org In biological systems, such as in vitro studies with mouse liver microsomes, long-chain N,N-dimethylalkylamines are known to undergo N-oxidation to form the corresponding N-oxides. The rate of this oxidation is dependent on the alkyl chain length, with a maximum observed for a C12 chain. nih.gov

Reduction processes are less prominent for this class of compounds in the environment. However, under specific catalytic conditions, such as hydrodenitrogenation over a platinum on zirconia catalyst, tertiary amines can be reduced. The hydrodenitrogenation of tridodecylamine, a C12 analog, proceeds through the formation of secondary and primary amine intermediates to ultimately yield the corresponding alkane. rsc.org

Sorption and Desorption Behavior in Environmental Compartments

The long, hydrophobic octadecyl chain of 2-Octadecanamine, N,N-dimethyl- governs its partitioning behavior in the environment. As a cationic surfactant, it is expected to adsorb strongly to negatively charged surfaces prevalent in soil and sediment, such as clay minerals and organic matter. erasm.orgsecure-platform.comuu.nl At environmentally relevant pH, the amine group will be protonated, further enhancing its electrostatic attraction to these surfaces.

The sorption of cationic surfactants is a complex process influenced by several factors:

Chain Length: Sorption generally increases with increasing alkyl chain length. secure-platform.com

Sorbent Composition: Both the organic carbon content (fₒ꜀) and the cation exchange capacity (CEC) of the soil or sediment are important in determining the extent of sorption. erasm.org

Water Chemistry: The salinity and pH of the surrounding water can also influence sorption. erasm.org

Sorption isotherms for cationic surfactants are often non-linear, indicating that the partitioning is not a simple equilibrium process and that multiple types of interactions are involved. secure-platform.comrsc.org This strong sorption to solids significantly reduces the concentration of the compound in the dissolved phase, which in turn affects its mobility, bioavailability, and susceptibility to aqueous degradation processes. Desorption is often found to be hysteretic, meaning that the compound does not readily detach from the solid phase.

Table 1: Factors Influencing the Sorption of Long-Chain Alkylamines

| Factor | Influence on Sorption | Reference(s) |

|---|---|---|

| Alkyl Chain Length | Longer chains lead to stronger sorption. | secure-platform.com |

| Organic Carbon Content | Higher organic carbon content increases sorption. | erasm.org |

| Cation Exchange Capacity | Higher CEC leads to increased sorption of the protonated amine. | erasm.org |

| pH | Lower pH increases protonation and enhances electrostatic attraction to negatively charged surfaces. | erasm.org |

| Salinity | Increased salinity can affect sorption behavior. | erasm.org |

Analytical Methodologies for Trace Detection and Quantification in Environmental Samples (e.g., Water, Soil)

The accurate quantification of 2-Octadecanamine, N,N-dimethyl- at trace levels in complex environmental matrices like water and soil requires sophisticated analytical techniques. Due to the low volatility and polar nature of long-chain amines, methods based on liquid chromatography are generally preferred over gas chromatography, although both can be used, often with a derivatization step.

Sample Preparation: A crucial first step is the extraction of the analyte from the sample matrix. For soil and sediment, techniques like ultrasonic-assisted extraction (UAE) or accelerated solvent extraction (ASE) are employed. nih.govmdpi.com Solid-phase extraction (SPE) is a common and effective method for both cleaning up extracts and concentrating the analyte from water samples. psu.edunih.gov

Instrumental Analysis:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive technique for the analysis of long-chain amines and their derivatives. nih.govnih.govnih.govshimadzu.comthermofisher.com It offers high selectivity and specificity, allowing for the detection of analytes at very low concentrations (ng/L or µg/kg levels).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, but it typically requires a derivatization step to increase the volatility and improve the chromatographic behavior of the amines. mdpi.comh-brs.de Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA). h-brs.de

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD): This method involves pre-column derivatization with a fluorescent reagent to enhance sensitivity. nih.govresearchgate.net

The choice of method depends on the specific requirements of the analysis, including the matrix, the required detection limits, and the available instrumentation.

Table 2: Overview of Analytical Methods for Aliphatic Amines in Environmental Samples

| Analytical Technique | Sample Type | Sample Preparation | Typical Detection Limits | Reference(s) |

|---|---|---|---|---|

| LC-MS/MS | Water, Soil, Sludge | Ultrasonic Extraction, SPE | ng/L to µg/kg | nih.govnih.govnih.govshimadzu.comthermofisher.com |

| GC-MS | Soil, Water | Derivatization (e.g., with TFAA), Solvent Extraction, ASE | µg/kg to mg/kg | mdpi.comh-brs.de |

| HPLC-FD | Water, Soil | Derivatization, Ultrasonic-Assisted Microextraction | ng/L to ng/g | nih.govresearchgate.net |

| GC-FID | General | Deactivated columns, often with derivatization | Not specified for environmental samples | h-brs.delabrulez.com |

Future Research Directions and Emerging Avenues for N,n Dimethyl 2 Octadecanamine

Development of Novel Sustainable Synthetic Routes

The industrial viability and environmental impact of chemical compounds are increasingly dependent on the efficiency and sustainability of their synthesis. For a chiral molecule like N,N-dimethyl-2-octadecanamine, future research is geared towards developing greener, more atom-economical, and highly selective synthetic pathways.

Biocatalytic and Enzymatic Synthesis : A significant trend in modern chemistry is the use of biocatalysts to perform complex chemical transformations under mild, environmentally benign conditions. manchester.ac.uk Future research will likely focus on employing enzymes such as imine reductases (IREDs) and amine transaminases (ATAs) for the enantioselective synthesis of the chiral amine scaffold of N,N-dimethyl-2-octadecanamine. manchester.ac.ukacs.org Multi-enzyme cascade reactions, which combine several enzymatic steps in a single pot, represent a particularly promising strategy for constructing structurally diverse and complex amines from simple precursors with high efficiency. manchester.ac.ukacs.org

Asymmetric Hydrogenation : Transition metal-catalyzed asymmetric hydrogenation stands out as a powerful and "green" strategy for producing optically active amines. acs.org This method offers excellent atom economy with minimal waste. acs.org Research into novel chiral phosphorus ligands and phosphine-free metal catalysts could lead to highly efficient and selective hydrogenation routes for the precursors of N,N-dimethyl-2-octadecanamine, such as enamines or imines. acs.org

Alternative Feedstocks and Reagents : Exploration of alternative and sustainable feedstocks is crucial. A patented method highlights the use of N,N-dimethylformamide (DMF) as a raw material for synthesizing N,N-dimethylamine compounds, which could be adapted for this specific long-chain amine. google.com Additionally, research into sustainable reactions, such as the Paal-Knorr reaction of primary amines like octadecanamine with diketones without solvents or catalysts, provides a framework for developing greener functionalization pathways. polimi.itresearchgate.net

| Synthetic Strategy | Key Features & Advantages | Potential Precursors for N,N-Dimethyl-2-Octadecanamine |